molecular formula C49H59NO16 B13842160 Hexanoyl Docetaxel Metabolite M4

Hexanoyl Docetaxel Metabolite M4

Cat. No.: B13842160
M. Wt: 918.0 g/mol
InChI Key: ZCNKBHWOZWMUAJ-NMDJHNSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoyl Docetaxel Metabolite M4 is a metabolite of Docetaxel, a semisynthetic derivative of Paclitaxel. Docetaxel is an antimitotic agent that promotes the assembly of microtubules and inhibits their depolymerization to free tubulin . This compound is significant in the field of cancer research and treatment due to its role in the metabolism of Docetaxel.

Properties

Molecular Formula

C49H59NO16

Molecular Weight

918.0 g/mol

IUPAC Name

[(2S,3R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hexanoyloxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C49H59NO16/c1-9-10-13-22-33(53)63-37(35(28-18-14-11-15-19-28)50-43(58)46(6,7)66-44(50)59)42(57)62-30-24-49(60)40(64-41(56)29-20-16-12-17-21-29)38-47(8,39(55)36(54)34(26(30)2)45(49,4)5)31(52)23-32-48(38,25-61-32)65-27(3)51/h11-12,14-21,30-32,35-38,40,52,54,60H,9-10,13,22-25H2,1-8H3/t30-,31-,32?,35?,36+,37+,38-,40-,47+,48?,49?/m0/s1

InChI Key

ZCNKBHWOZWMUAJ-NMDJHNSKSA-N

Isomeric SMILES

CCCCCC(=O)O[C@H](C(C1=CC=CC=C1)N2C(=O)C(OC2=O)(C)C)C(=O)O[C@H]3CC4([C@H]([C@H]5[C@@]([C@H](CC6C5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O

Canonical SMILES

CCCCCC(=O)OC(C(C1=CC=CC=C1)N2C(=O)C(OC2=O)(C)C)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O

Origin of Product

United States

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